替尼达普

描述

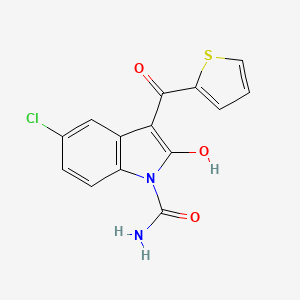

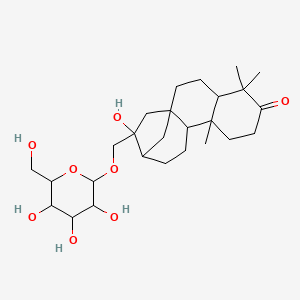

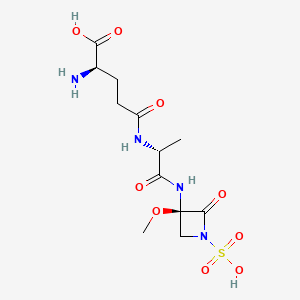

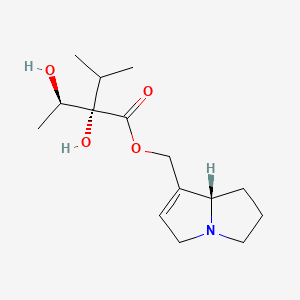

Tenidap is a member of indoles, a member of ureas, a member of thiophenes and an organochlorine compound. It has a role as a non-steroidal anti-inflammatory drug and an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor.

科学研究应用

抗风湿药

替尼达普是一种新型抗风湿药,它结合了细胞因子调节和环氧合酶抑制 . 它已被用于治疗活动性类风湿性关节炎患者 . 在 24 周的治疗后,对于所有五个主要疗效参数,替尼达普的改善明显大于双氯芬酸 .

细胞因子调节剂

替尼达普是一种细胞因子调节剂,可减少某些促炎细胞因子的产生,包括白介素-1 和 -6 以及肿瘤坏死因子-α . 这种特性使其成为治疗以这些细胞因子过度产生为特征的疾病的潜在候选药物。

抗炎剂

替尼达普已显示出抗炎特性 . 它抑制了大鼠角叉菜胶诱导的足爪水肿,表明它有可能用于治疗炎症 .

镇痛活性

除了其抗炎特性外,替尼达普还表现出镇痛活性 . 它在鼠苯醌和鼠醋酸腹壁收缩试验中显示出镇痛活性 .

抗风湿性疾病修饰特性

替尼达普具有疾病修饰药物的临床特性,结合了急性抗炎和镇痛活性 . 它抑制了大鼠佐剂诱导的多关节炎的发生 .

环氧合酶抑制剂

已发现替尼达普抑制环氧合酶 (COX),这是一种参与前列腺素产生的酶,前列腺素在炎症中起着关键作用 . 这种 COX 抑制活性有助于其抗炎和镇痛特性 .

作用机制

Target of Action

Tenidap is primarily targeted at Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) . These enzymes play a crucial role in the inflammatory response. COX is involved in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation. 5-LOX is involved in the synthesis of leukotrienes, which are inflammatory mediators .

Mode of Action

Tenidap acts as an inhibitor of both COX and 5-LOX . By inhibiting these enzymes, Tenidap reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . This dual inhibition is unique and distinguishes Tenidap from other anti-inflammatory drugs that typically target either COX or 5-LOX .

Biochemical Pathways

The primary biochemical pathways affected by Tenidap are the arachidonic acid pathway and the leukotriene pathway . By inhibiting COX, Tenidap reduces the conversion of arachidonic acid to prostaglandins. Similarly, by inhibiting 5-LOX, it reduces the conversion of arachidonic acid to leukotrienes . The downstream effect of this is a reduction in inflammation and pain.

Pharmacokinetics

The pharmacokinetics of Tenidap can be described by a bi-exponential model with zero-order absorption . Significant covariate-parameter relationships were identified between smoking and clearance (CL), and between gender and volume of distribution at steady state (Vss) and CL .

Result of Action

The molecular and cellular effects of Tenidap’s action include a significant reduction in the levels of pro-inflammatory mediators such as prostaglandins and leukotrienes . This leads to a decrease in inflammation and pain. In clinical studies of rheumatoid arthritis patients, Tenidap has been shown to be effective in reducing symptoms and improving disease control parameters .

Action Environment

The action, efficacy, and stability of Tenidap can be influenced by various environmental factors. For example, the presence of other drugs or food can affect the pharmacokinetics of Tenidap . Additionally, factors such as the patient’s age, sex, and smoking status can also influence the pharmacokinetics and efficacy of Tenidap .

生化分析

Biochemical Properties

Tenidap plays a significant role in biochemical reactions. It is a cytokine modulator and reduces the production of certain proinflammatory cytokines, including interleukins-1 and -6 and tumor necrosis factor-α . It also inhibits cyclo-oxygenase, decreasing the production of proinflammatory arachidonic acid derivatives .

Cellular Effects

Tenidap has profound effects on various types of cells and cellular processes. It influences cell function by modulating cytokine production and cyclo-oxygenase activity, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Tenidap involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By modulating cytokine production and inhibiting cyclo-oxygenase, Tenidap exerts its effects at the molecular level .

属性

IUPAC Name |

5-chloro-2-hydroxy-3-(thiophene-2-carbonyl)indole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,19H,(H2,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSFDUMVCVVWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046104 | |

| Record name | Tenidap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120210-48-2 | |

| Record name | Tenidap [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120210482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenidap | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenidap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENIDAP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K7CJ74ONH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-2'-[(4-Bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-A]pyrazine]-1',2,3',5-tetrone](/img/structure/B1681197.png)